molecular formula C18H18N4OS2 B2853604 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 896658-48-3

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No. B2853604
M. Wt: 370.49
InChI Key: VFKNZSCHZMQTED-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a compound that has been studied for its potential applications in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(benzo[d]thiazol-2-ylthio)ethan-1-ol, which is then converted to 2-(benzo[d]thiazol-2-ylthio)acetic acid. The second intermediate is 4-(pyridin-2-yl)piperazine-1-carboxylic acid, which is then converted to 4-(pyridin-2-yl)piperazine-1-carboxylic acid hydrazide. The two intermediates are then coupled using a condensation reaction to form the final product.

Starting Materials
2-mercaptobenzo[d]thiazole, 2-bromoethanol, 4-(pyridin-2-yl)piperazine-1-carboxylic acid, hydrazine hydrate, ethyl acetate, sodium hydroxide, sodium bicarbonate, acetic anhydride, triethylamine, N,N-dimethylformamide, thionyl chloride, phosphorus pentoxide, acetic acid, sodium acetate, ethanol

Reaction
Step 1: Synthesis of 2-(benzo[d]thiazol-2-ylthio)ethan-1-ol, 2-mercaptobenzo[d]thiazole is dissolved in 2-bromoethanol and heated to reflux for 24 hours. The resulting mixture is cooled and the product is isolated by filtration and washed with ethyl acetate., Step 2: Synthesis of 2-(benzo[d]thiazol-2-ylthio)acetic acid, 2-(benzo[d]thiazol-2-ylthio)ethan-1-ol is dissolved in acetic anhydride and triethylamine, and the mixture is heated to reflux for 24 hours. The resulting mixture is cooled and the product is isolated by filtration and washed with ethyl acetate., Step 3: Synthesis of 4-(pyridin-2-yl)piperazine-1-carboxylic acid hydrazide, 4-(pyridin-2-yl)piperazine-1-carboxylic acid is dissolved in N,N-dimethylformamide and hydrazine hydrate is added. The mixture is heated to reflux for 24 hours. The resulting mixture is cooled and the product is isolated by filtration and washed with ethyl acetate., Step 4: Synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone, 2-(benzo[d]thiazol-2-ylthio)acetic acid and 4-(pyridin-2-yl)piperazine-1-carboxylic acid hydrazide are dissolved in N,N-dimethylformamide and triethylamine is added. The mixture is heated to reflux for 24 hours. Thionyl chloride is added dropwise and the mixture is heated for an additional 24 hours. The resulting mixture is cooled and the product is isolated by filtration and washed with ethyl acetate., Step 5: Purification of the product, The crude product is dissolved in ethanol and sodium bicarbonate is added. The mixture is heated to reflux for 1 hour and then cooled. The product is isolated by filtration and washed with ethanol and water. The product is then recrystallized from ethanol and water to obtain the final product.

Mechanism Of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells and inducing apoptosis.

Biochemical And Physiological Effects

Studies have shown that 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has biochemical and physiological effects on cancer cells. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antimicrobial and antifungal properties.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone in lab experiments is its potential use as a fluorescent probe for imaging cellular structures. However, one limitation is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone. These include further studies on its mechanism of action, its potential applications in cancer treatment, and its use as a fluorescent probe for imaging cellular structures. Additionally, studies could be conducted on its potential use as an antimicrobial and antifungal agent.

Scientific Research Applications

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for imaging cellular structures.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c23-17(13-24-18-20-14-5-1-2-6-15(14)25-18)22-11-9-21(10-12-22)16-7-3-4-8-19-16/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKNZSCHZMQTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

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